

Luseogliflozin's impact on cardiovascular and renal systems

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Compound of Interest

Compound Name: **Luseogliflozin**

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Luseogliflozin's Cardiorenal Impact: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of **luseogliflozin**, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on the cardiovascular and renal systems. By summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanisms of action of **luseogliflozin**.

Executive Summary

Luseogliflozin has demonstrated a range of beneficial effects on the cardiovascular and renal systems beyond its primary glucose-lowering action. Clinical studies have shown its potential to reduce cardiovascular risk factors and preserve renal function in patients with type 2 diabetes. Mechanistically, its actions extend beyond simple hemodynamics, involving intricate signaling pathways that modulate cellular stress, inflammation, and fibrosis. This guide provides a granular look into the evidence supporting the cardiorenal benefits of **luseogliflozin**.

Cardiovascular Impact

Luseogliflozin's influence on the cardiovascular system has been investigated in various clinical trials, focusing on heart failure, arterial stiffness, and blood pressure.

Clinical Data: Cardiovascular Outcomes

The following tables summarize the quantitative data from key clinical studies evaluating the cardiovascular effects of **luseogliflozin**.

Table 1: Effect of **Luseogliflozin** on Heart Failure with Preserved Ejection Fraction (HFpEF) - MUSCAT-HF Trial[1][2][3][4]

Parameter	Luseogliflozin Group	Voglibose Group	p-value
Primary Outcome			
Change in BNP at 12 weeks (%)	-9.0	-1.9	0.26
Secondary Outcomes			
Change in Estimated Plasma Volume at 12 weeks (%)	-8.73	-	<0.001 (vs. baseline)
Change in Systolic Blood Pressure at 12 weeks (mmHg)	-5.3	-	<0.05 (vs. voglibose)

Table 2: Effect of **Luseogliflozin** on Arterial Stiffness and Blood Pressure - LUSCAR Study

Parameter	Baseline	Week 12	p-value
Primary Outcome			
Cardio-Ankle Vascular Index (CAVI)	8.67	8.64	0.750
Secondary Outcomes			
Morning Home Systolic Blood Pressure (mmHg)	134.5	128.5	<0.001
Morning Home Diastolic Blood Pressure (mmHg)	80.1	76.5	<0.001
Body Weight (kg)	71.9	70.1	<0.001
HbA1c (%)	7.4	6.9	<0.001

Table 3: Effect of **Luseogliflozin** on Cardiometabolic Markers in Patients with Coronary Artery Disease[5][6]

Parameter	Baseline	6 Months	p-value
Brain Natriuretic Peptide (BNP) (pg/mL)	108 ± 60	65 ± 37	<0.05
Brachial-Ankle Pulse Wave Velocity (baPWV) (cm/s)	1810 ± 311	1662 ± 233	<0.05
Body Weight Change (%)	-	-6	<0.05
γ-GTP (U/L)	36 ± 35	28 ± 19	<0.05
HbA1c (%)	7.3 ± 0.8	6.8 ± 0.8	<0.05

Experimental Protocols

2.2.1 MUSCAT-HF Trial[1][3][4]

- Study Design: A multicenter, prospective, open-label, randomized controlled trial.
- Participants: Patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF; left ventricular ejection fraction >45% and B-type natriuretic peptide [BNP] concentrations ≥ 35 pg/mL).
- Intervention: **Luseogliflozin** (2.5 mg once daily) versus voglibose (0.2 mg three times daily).
- Primary Outcome: The change in the ratio of BNP concentrations after 12 weeks of treatment from baseline.
- Methodology: BNP levels were measured at a central laboratory. Estimated plasma volume (ePV) was calculated using the Strauss formula. Echocardiographic parameters were assessed at baseline and follow-up.

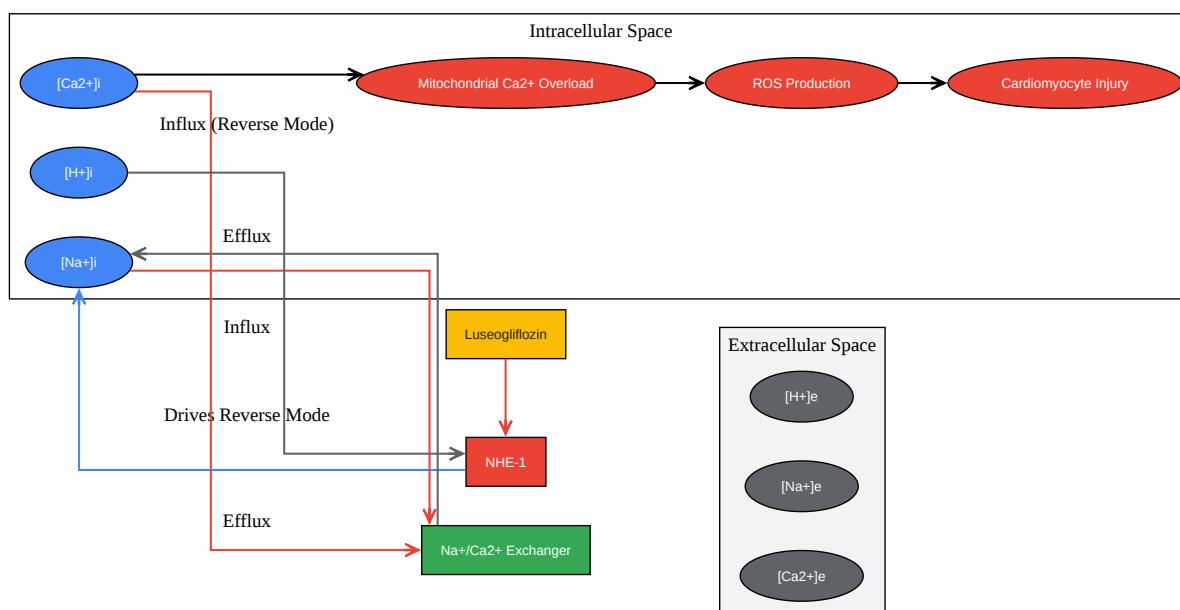
2.2.2 LUSCAR Study

- Study Design: A multicenter, single-arm, open-label exploratory study.
- Participants: Adults with type 2 diabetes, HbA1c between 6.5% and 8.9%, requiring new or additional antidiabetic therapy.
- Intervention: **Luseogliflozin** 2.5 mg/day for 12 weeks.
- Primary Outcome: Change in cardio-ankle vascular index (CAVI) from baseline to week 4 and week 12.
- Methodology: CAVI was measured using the VaSera VS-1500N system. Home blood pressure was self-measured by patients in the morning. Office blood pressure was measured at study visits.

Signaling Pathways in the Cardiovascular System

2.3.1 Inhibition of the Na⁺/H⁺ Exchanger (NHE-1)

Luseogliflozin is thought to exert direct cardioprotective effects by inhibiting the sodium-hydrogen exchanger 1 (NHE-1) in cardiomyocytes.^{[7][8][9][10][11]} This inhibition helps to prevent intracellular sodium and calcium overload, particularly under ischemic conditions, thereby reducing the risk of arrhythmias and improving cardiac function.



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Inhibition of NHE-1 by **Luseogliflozin** in Cardiomyocytes.

Renal Impact

Luseogliflozin's effects on the renal system are characterized by the preservation of glomerular filtration and a reduction in markers of kidney damage.

Clinical Data: Renal Outcomes

Table 4: Effect of **Luseogliflozin** on Renal Function in Patients with Type 2 Diabetes[[12](#)][[13](#)][[14](#)]

Parameter	High eGFR Group (≥90)	Normal eGFR Group (60 to <90)	Low eGFR Group (<60)
Change in eGFR (mL/min/1.73 m ²) after 12 months	-5 ± 10	-0 ± 10	+2 ± 6
Change in Urinary Protein Excretion (mg/gCr) after 12 months	Significant Decrease	Significant Decrease	Significant Decrease
Change in Urinary L- FABP (ng/mL) after 12 months	Significant Decrease	Significant Decrease	Significant Decrease

Table 5: RESOLUTION Study - **Luseogliflozin** in Moderate to Severe Renal Impairment[[15](#)][[16](#)]

Parameter	Luseogliflozin Group	Control Group	p-value
<hr/>			
Primary Outcome			
<hr/>			
Change in eGFRcreat from baseline to 104 weeks	Not Significantly Different	Not Significantly Different	NS
<hr/>			
Secondary Outcome			
<hr/>			
Chronic eGFRcreat slope (from 4 to 104 weeks)	Less Negative	More Negative	NS
<hr/>			

Experimental Protocols

3.2.1 Retrospective Study on Renal Function[12][14]

- Study Design: A retrospective analysis of patients treated with **luseogliflozin** for 12 months.
- Participants: 238 patients with type 2 diabetes, stratified by baseline estimated glomerular filtration rate (eGFR).
- Intervention: **Luseogliflozin** 2.5 mg, once daily.
- Methodology: eGFR was calculated using the equation for Japanese patients. Urinary protein excretion (uPE) and urinary albumin-to-creatinine ratio (uACR) were measured from spot urine samples. Urinary liver-type fatty acid-binding protein (L-FABP) was also assessed.

3.2.2 RESOLUTION Study[15][16]

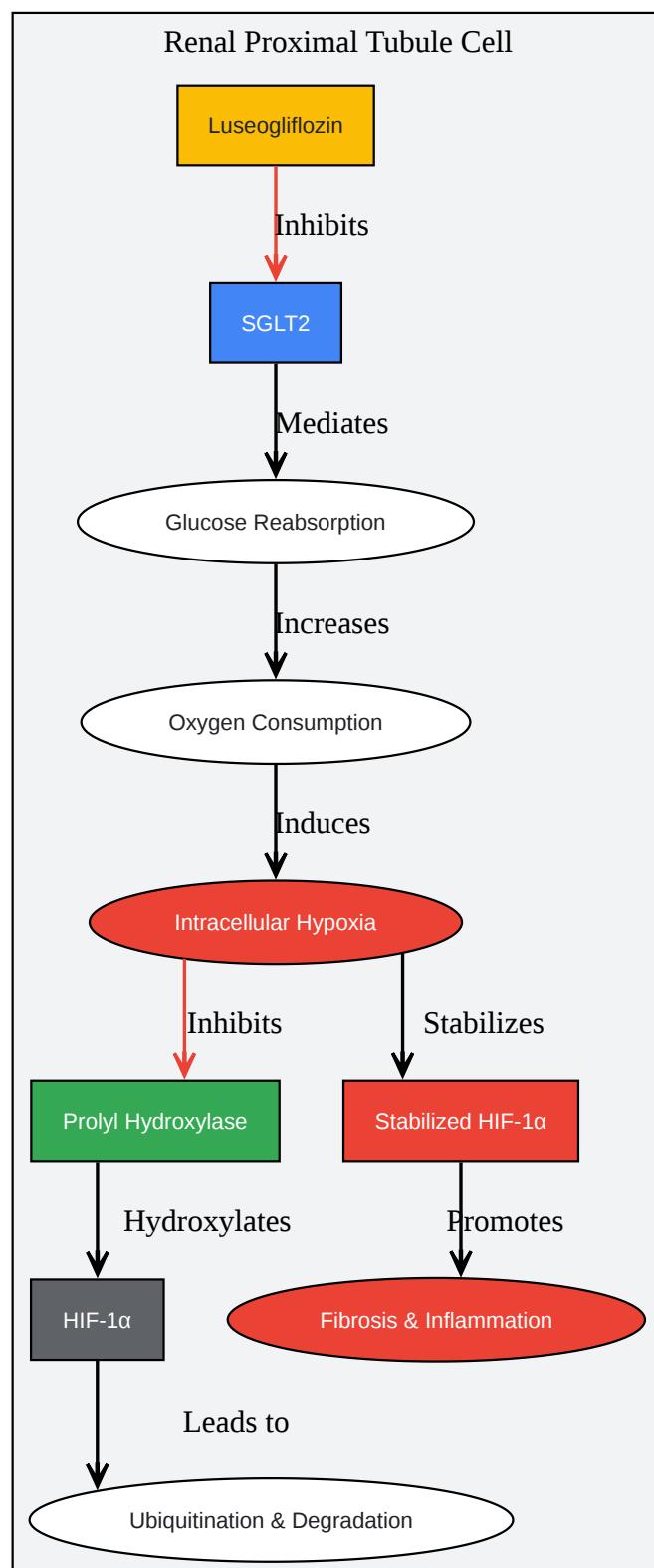
- Study Design: A multicenter, randomized, open-label, controlled clinical trial.
- Participants: Patients with type 2 diabetes and an eGFR of 15–45 mL/min/1.73 m².
- Intervention: **Luseogliflozin** versus control (standard care).
- Primary Outcome: Change in eGFR from baseline to 104 weeks.

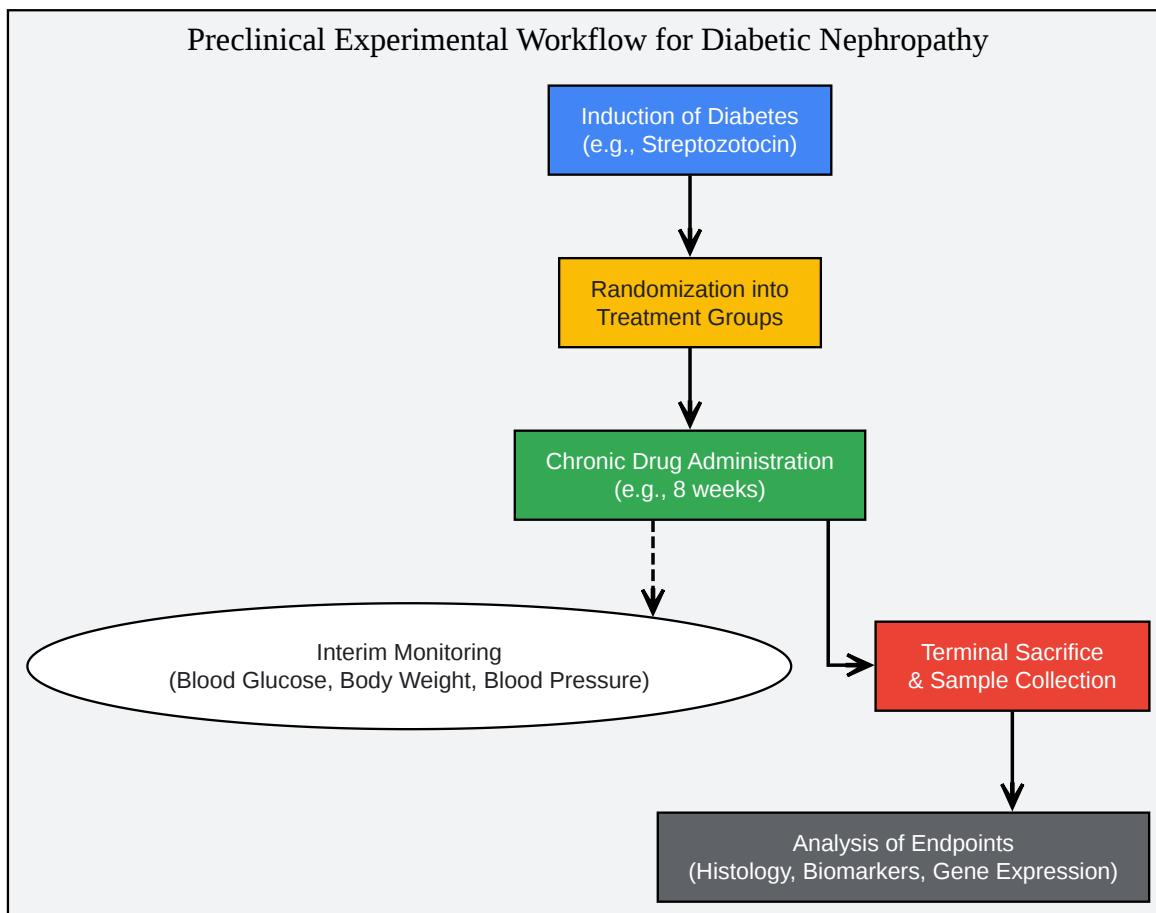
- Methodology: eGFR slope was estimated using a piecewise linear mixed-effects model.

Signaling Pathways in the Renal System

3.3.1 Inhibition of Hypoxia-Inducible Factor-1 α (HIF-1 α)

In the diabetic kidney, hyperglycemia leads to increased oxygen consumption by proximal tubular cells, creating a state of local hypoxia. This hypoxia stabilizes HIF-1 α , a transcription factor that promotes fibrosis and inflammation. **Luseogliflozin**, by reducing glucose reabsorption and consequently the metabolic workload of these cells, alleviates hypoxia and promotes the degradation of HIF-1 α .[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)





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